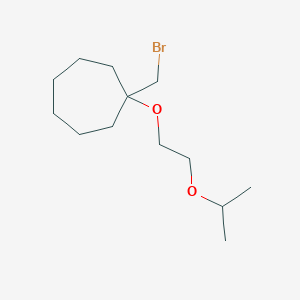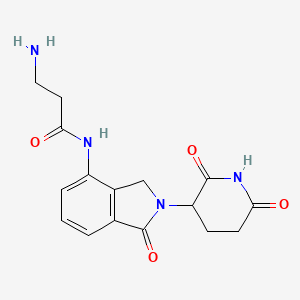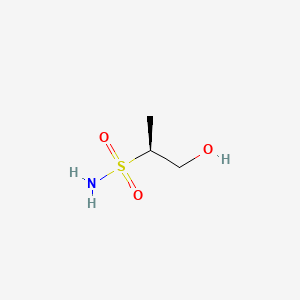
Potassium (2,2-difluoroethenyl)trifluoroboranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (2,2-difluoroethenyl)trifluoroboranuide is a chemical compound with the molecular formula C2HBF5K. It is part of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly interesting due to its unique structure, which includes both difluoroethenyl and trifluoroboranuide groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium (2,2-difluoroethenyl)trifluoroboranuide can be synthesized through the reaction of boronic acids with potassium bifluoride. The general reaction involves the conversion of boronic acids (RB(OH)2) to trifluoroborate salts (K[RBF3]) using potassium bifluoride (K[HF2]) . This method is favored due to its simplicity and the stability of the resulting trifluoroborate salts.
Industrial Production Methods
Industrial production of potassium organotrifluoroborates often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes the use of specialized equipment to handle the reagents and maintain the necessary reaction conditions, such as temperature and pressure.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (2,2-difluoroethenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions due to the presence of the trifluoroborate group.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a nucleophilic partner.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles.
Cross-Coupling Reactions: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions, along with bases such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound.
Aplicaciones Científicas De Investigación
Potassium (2,2-difluoroethenyl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and medicinal chemistry.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of potassium (2,2-difluoroethenyl)trifluoroboranuide involves its role as a nucleophile in chemical reactions. The trifluoroborate group can stabilize negative charges, making it an effective partner in nucleophilic substitution and cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Potassium (2,2-difluoroethenyl)trifluoroboranuide can be compared with other potassium organotrifluoroborates, such as:
- Potassium (2,6-difluorophenyl)trifluoroboranuide
- Potassium (2,2-difluoro-3-phenylcyclopropyl)trifluoroboranuide
These compounds share similar stability and reactivity characteristics but differ in their specific structures and applications
Propiedades
Fórmula molecular |
C2HBF5K |
|---|---|
Peso molecular |
169.93 g/mol |
Nombre IUPAC |
potassium;2,2-difluoroethenyl(trifluoro)boranuide |
InChI |
InChI=1S/C2HBF5.K/c4-2(5)1-3(6,7)8;/h1H;/q-1;+1 |
Clave InChI |
ZETWBJFOKXOEPD-UHFFFAOYSA-N |
SMILES canónico |
[B-](C=C(F)F)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B13481612.png)





![[(2-Isocyanoethoxy)methyl]cyclopropane](/img/structure/B13481656.png)
![Potassium bicyclo[2.1.1]hexan-1-yltrifluoroborate](/img/structure/B13481659.png)
![3-[(Carbamoylmethyl)amino]propanamide hydrochloride](/img/structure/B13481663.png)
![[1-(Fluoromethyl)-3-methylidenecyclobutyl]methanol](/img/structure/B13481671.png)



